2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride is a chemical compound known for its unique diazirine structure Diazirines are three-membered ring compounds containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride typically involves the reaction of diazirine precursors with ethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the diazirine ring. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing structures.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride has several scientific research applications:
Chemistry: It is used as a photoreactive crosslinker in chemical synthesis and material science.
Biology: The compound is employed in photoaffinity labeling to study protein interactions and identify binding sites.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, allowing the compound to covalently modify biological targets or materials. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3H-Diazirine-3,3-diethanol: Another diazirine compound with similar photoreactive properties.
Bis-Diazirine polymer crosslinker: Used for crosslinking polymers and materials.
3-aminopropyl-3H-diazirine: A diazirine compound with an amine group for chemical modifications.
Uniqueness
2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form reactive intermediates upon UV light exposure makes it particularly valuable for photoaffinity labeling and material science applications.
Properties
IUPAC Name |
2-[3-(2-aminoethyl)diazirin-3-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.2ClH/c6-3-1-5(2-4-7)8-9-5;;/h1-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGVZKOYPSGSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1(N=N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098127-29-6 |
Source
|
Record name | 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.